1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride
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Description
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is a type of imidazolium-based ionic liquid . It’s part of a broader class of compounds known as ionic liquids, which have been gaining attention due to their unique physical, chemical, and biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride were not found, imidazolium-based ionic liquids are known to participate in a variety of chemical reactions. They can act as solvents and catalysts in organic reactions, and their properties can be tuned by modifying the cation or anion .Physical And Chemical Properties Analysis
The melting point of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is reported to be 199 °C .Safety And Hazards
properties
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZKVSNKWHUMOW-GBNZRNLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20777924 |
Source
|
Record name | 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20777924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride | |
CAS RN |
186354-46-1 |
Source
|
Record name | 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20777924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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